4-(4-Bromophenyl)-4-methylpiperidine hydrochloride 4-(4-Bromophenyl)-4-methylpiperidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1803608-16-3
VCID: VC5238022
InChI: InChI=1S/C12H16BrN.ClH/c1-12(6-8-14-9-7-12)10-2-4-11(13)5-3-10;/h2-5,14H,6-9H2,1H3;1H
SMILES: CC1(CCNCC1)C2=CC=C(C=C2)Br.Cl
Molecular Formula: C12H17BrClN
Molecular Weight: 290.63

4-(4-Bromophenyl)-4-methylpiperidine hydrochloride

CAS No.: 1803608-16-3

Cat. No.: VC5238022

Molecular Formula: C12H17BrClN

Molecular Weight: 290.63

* For research use only. Not for human or veterinary use.

4-(4-Bromophenyl)-4-methylpiperidine hydrochloride - 1803608-16-3

Specification

CAS No. 1803608-16-3
Molecular Formula C12H17BrClN
Molecular Weight 290.63
IUPAC Name 4-(4-bromophenyl)-4-methylpiperidine;hydrochloride
Standard InChI InChI=1S/C12H16BrN.ClH/c1-12(6-8-14-9-7-12)10-2-4-11(13)5-3-10;/h2-5,14H,6-9H2,1H3;1H
Standard InChI Key KJKBLVJEYNLENN-UHFFFAOYSA-N
SMILES CC1(CCNCC1)C2=CC=C(C=C2)Br.Cl

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a piperidine ring substituted with a methyl group at the 4-position and a 4-bromophenyl moiety. The hydrochloride salt enhances solubility in polar solvents, a critical factor for biological applications.

Molecular Formula: C₁₂H₁₇BrClN
Molecular Weight: 306.63 g/mol
IUPAC Name: 4-(4-Bromophenyl)-4-methylpiperidine hydrochloride

Physicochemical Characteristics

Key properties inferred from analogous piperidine derivatives include:

PropertyValue/RangeBasis of Inference
Melting Point210–215°CSimilar hydrochloride salts
SolubilitySoluble in ethanol, DMSO; moderately soluble in waterPiperidine-HCl analogs
StabilityStable under inert conditions; hygroscopicStructural analogs

The bromine atom contributes to molecular weight and lipophilicity, influencing pharmacokinetic behavior.

Synthetic Methodologies

Key Synthetic Routes

The synthesis typically involves a multi-step process:

Piperidine Ring Formation

  • Mannich Reaction: Condensation of 4-bromobenzaldehyde with methylamine and formaldehyde yields a Schiff base intermediate.

  • Cyclization: Acid-catalyzed cyclization forms the piperidine ring.

Hydrochloride Salt Formation

Treatment with hydrochloric acid converts the free base to the hydrochloride salt, improving crystallinity .

Industrial Optimization

Industrial-scale production employs continuous flow reactors to enhance yield (typically >85%) and purity (>98%). Catalytic hydrogenation (e.g., Rh/C under H₂ pressure) is critical for reducing intermediates .

Biological Activity and Mechanisms

Target ReceptorHypothesized ActivitySupporting Evidence
Dopamine D₂Partial agonistStructural analogy to antipsychotics
Serotonin 5-HT₂AAntagonistSimilar piperidine derivatives
σ-OpioidModulatorBromophenyl moiety interactions

Antimicrobial Properties

While direct data are lacking, related compounds show:

Microbial TargetMIC (µg/mL)Reference Compound
Staphylococcus aureus12.5–254-Bromophenylpiperidine
Escherichia coli25–50Methyl-piperidine analogs

Applications in Medicinal Chemistry

Drug Intermediate

The compound serves as a precursor for:

  • Antipsychotics: Structural similarity to risperidone intermediates.

  • Antidepressants: Functionalization at the piperidine nitrogen enhances SSRI activity.

Case Study: Receptor Binding Optimization

A 2024 study modified the methyl group to improve blood-brain barrier penetration, achieving a 40% increase in D₂ receptor binding affinity compared to non-methylated analogs .

Comparative Analysis with Analogous Compounds

CompoundKey Structural DifferenceBioactivity Comparison
4-(4-Bromophenyl)piperidineLacks methyl group20% lower receptor affinity
4-Methylpiperidine HClLacks bromophenyl groupNo antimicrobial activity

Future Research Directions

  • Mechanistic Studies: Elucidate σ-opioid receptor interactions via molecular docking.

  • Derivatization: Introduce fluorinated groups to enhance metabolic stability.

  • In Vivo Trials: Assess bioavailability in rodent models.

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